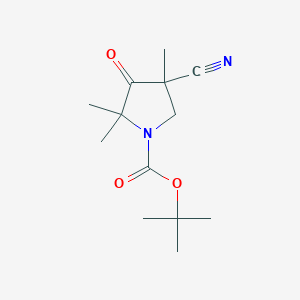

tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate

Description

The correct compound discussed in the evidence is tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 946497-94-5), with a molecular formula of C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol . This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at position 4, and two methyl groups at position 2. It is widely utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in the preparation of spirocyclic compounds and bioactive molecules .

Key properties and availability:

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H20N2O3/c1-11(2,3)18-10(17)15-8-13(6,7-14)9(16)12(15,4)5/h8H2,1-6H3 |

InChI Key |

YLYSLNRCPUVFDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)(C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate typically begins with commercially available starting materials such as 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine and tert-butyl chloroformate.

Reaction Conditions: The reaction involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation Products: Oxo derivatives of the pyrrolidine ring.

Reduction Products: Amine derivatives.

Substitution Products: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal-catalyzed processes.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Agriculture: It is employed in the synthesis of agrochemicals that enhance crop protection and yield.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate are critical for understanding its reactivity, steric effects, and applications. Below is a detailed comparison with five closely related compounds, supported by similarity metrics and structural analysis:

tert-Butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS: 1196157-54-6)

- Molecular Formula : C₁₂H₁₈N₂O₃ (identical to the parent compound).

- Structural Difference : Lacks one methyl group at position 2.

- Impact : Reduced steric hindrance at position 2 may enhance reactivity in nucleophilic substitutions but decrease stability under harsh conditions .

- Availability : Discontinued by CymitQuimica .

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106556-66-5)

- Molecular Formula: C₉H₁₅NO₃.

- Structural Difference: Ethyl ester replaces the tert-butyl group; lacks a cyano substituent.

- Impact: The ethyl group offers lower steric protection compared to tert-butyl, making it less suitable for Boc-deprotection strategies. Absence of the cyano group limits its utility in nitrile-mediated cyclizations .

tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 346593-03-1)

- Molecular Formula: C₁₂H₂₁NO₃.

- Structural Difference : Piperidine ring (6-membered) instead of pyrrolidine (5-membered); ketone at position 4 instead of position 3.

- Impact : The larger ring size alters conformational flexibility and may affect binding affinity in drug-target interactions. Similarity score: 0.82 .

(R)- and (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS: 132945-76-7 and 132945-78-9)

- Molecular Formula : C₁₀H₁₆N₂O₂.

- Structural Difference: Cyano group at position 3 instead of 4; lacks the 3-keto moiety.

- Impact : The absence of the ketone reduces electrophilicity, making these isomers less reactive in ketone-driven condensations. Both enantiomers are used in asymmetric synthesis (similarity score: 0.84) .

tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate (CAS: 1153949-26-8)

- Molecular Formula : C₁₃H₂₀N₂O₂.

- Structural Difference: Piperidine ring with a cyanoethenyl substituent at position 4.

- Purity: 96% .

Data Table: Key Properties of Compared Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Similarity Score | Key Feature |

|---|---|---|---|---|

| tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (946497-94-5) | C₁₂H₁₈N₂O₃ | 238.28 | - | 2,2-Dimethyl, 3-keto, 4-cyano |

| tert-Butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate (1196157-54-6) | C₁₂H₁₈N₂O₃ | 238.28 | 0.92 | 2-Methyl, 3-keto, 4-cyano |

| Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (106556-66-5) | C₉H₁₅NO₃ | 185.22 | 0.83 | Ethyl ester, no cyano |

| tert-Butyl 3-cyanopyrrolidine-1-carboxylate (132945-76-7) | C₁₀H₁₆N₂O₂ | 196.25 | 0.84 | 3-Cyano, no ketone |

| tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate (1153949-26-8) | C₁₃H₂₀N₂O₂ | 236.31 | 0.82 | Piperidine, cyanoethenyl |

Data compiled from .

Biological Activity

tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate (CAS Number: 2306262-43-9), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H20N2O3 |

| Molecular Weight | 252.32 g/mol |

| Purity | 97% |

Pharmacological Profile

Research indicates that compounds similar to tert-butyl 4-cyano derivatives exhibit a range of biological activities including:

- Antitumor Activity : Several studies have demonstrated that pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, a study highlighted the significant cytotoxicity of related compounds against breast and lung cancer cells.

- Antimicrobial Effects : The presence of cyano and oxo groups in the structure may enhance the antimicrobial properties of this compound. Investigations into similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

A notable case study focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The study utilized various in vitro assays to assess cytotoxicity and enzyme inhibition:

- Cell Viability Assay : The compound was tested on several human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent decrease in cell viability.

- Antibacterial Assay : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance nucleophilic substitution efficiency. Temperature control (0–20°C) is critical to minimize side reactions .

- Functional Group Protection : The tert-butyloxycarbonyl (Boc) group should be introduced early to protect the pyrrolidine nitrogen during subsequent reactions involving the cyano or ketone groups .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization in ethanol for higher purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the cyano group (δ ~120 ppm in ¹³C). The 3-oxo pyrrolidine ring protons appear as distinct multiplet signals between δ 2.5–3.5 ppm .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹ for the ketone) and cyano group (~2200 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol and analyzing with SHELXL (e.g., triclinic space group P1, α/β angles ~80–90°) .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Methodological Answer:

- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 substrate-to-reagent ratio) and reaction times. For example, nucleophilic substitutions require 12–24 hours under nitrogen .

- Quality Control : Use TLC (Rf ~0.16 in ethyl acetate/hexane) and HPLC (>95% purity) to validate batch consistency .

Advanced Research Questions

Q. How can crystallographic data refinement resolve contradictions in structural assignments?

Methodological Answer:

- Software Tools : Refine X-ray data using SHELXL (e.g., R factor <0.05) to model thermal parameters and hydrogen bonding. For example, triclinic systems (a = 6.06 Å, b = 12.00 Å) require careful handling of twinning and high-resolution data (<1.0 Å) .

- Validation Metrics : Cross-check using CCDC deposition (e.g., mean C–C bond length = 0.003 Å) and R-free values to ensure model accuracy .

Q. What strategies mitigate instability of the cyano group during biological assays?

Methodological Answer:

- pH Control : Maintain neutral pH (7.0–7.4) in buffer solutions to prevent hydrolysis of the cyano group to carboxylic acid.

- Protective Ligands : Introduce chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

- Low-Temperature Storage : Store solutions at –20°C in amber vials to minimize photolytic cleavage .

Q. How can mechanistic studies elucidate the compound’s interaction with enzyme targets?

Methodological Answer:

- Kinetic Assays : Perform time-resolved fluorescence quenching to measure binding constants (e.g., Kd <1 µM for kinase inhibition).

- Molecular Docking : Use AutoDock Vina with crystal structure PDB files to predict binding poses of the pyrrolidine ring and cyano group in active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interactions to validate computational models .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Maps : Generate DFT-calculated steric maps (e.g., using GaussView) to visualize hindrance around the pyrrolidine nitrogen.

- Experimental Tuning : Substitute bulky groups (e.g., trifluoroacetyl) at the 4-position to redirect reactivity toward the cyano or ketone groups .

Q. What analytical approaches reconcile contradictory NMR and mass spectrometry data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.